molecular formula C9H13N3O3S B12631584 N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide

N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide

Cat. No.: B12631584
M. Wt: 243.29 g/mol
InChI Key: COQIKIAPEKFJGZ-UHFFFAOYSA-N
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Description

N'-[(tert-Butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide is a heterocyclic compound featuring a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a tert-butoxycarbonyl (Boc)-protected carbohydrazide group at position 3. The Boc group enhances stability by protecting the reactive hydrazide moiety, making the compound suitable for synthetic intermediates in medicinal chemistry and materials science. Its structure enables diverse reactivity, including hydrazone formation, cyclization, and nucleophilic substitutions .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

tert-butyl N-(1,3-thiazole-5-carbonylamino)carbamate

InChI

InChI=1S/C9H13N3O3S/c1-9(2,3)15-8(14)12-11-7(13)6-4-10-5-16-6/h4-5H,1-3H3,(H,11,13)(H,12,14)

InChI Key

COQIKIAPEKFJGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CN=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide typically involves the reaction of 1,3-thiazole-5-carbohydrazide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further functionalization .

Comparison with Similar Compounds

Pyrazole-Based Carbohydrazides

Example Compounds :

  • 3-tert-Butyl-N′-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide ()
  • 3-tert-Butyl-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide ()

Structural Differences :

  • Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. thiazole (sulfur and nitrogen). Pyrazoles exhibit stronger aromaticity and electron-deficient character compared to thiazoles, influencing electronic interactions in reactions or biological targets .
  • Substituents : Both compounds feature tert-butyl groups but incorporate aromatic aldehydes (e.g., 4-methoxybenzylidene) as hydrazone-forming agents. The Boc group in the target compound offers steric protection, whereas methoxy/ethoxy-hydroxy groups in analogs may enhance solubility or hydrogen-bonding capacity.

Functional Implications :

  • Thiazole derivatives, however, are more commonly associated with antiviral and anticancer applications, as seen in imidazo-thiazole hybrids .

Thiazole-Containing Carbohydrazides

Example Compounds :

  • N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ()
  • N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ()

Structural Differences :

  • Core Modifications: The target compound’s thiazole is fully aromatic, while features a dihydrothiazole (saturated ring), increasing ring strain and reactivity.
  • Substituents : The Boc group in the target compound contrasts with nitro () or fluoro () groups, which may alter solubility and bioactivity.

Functional Implications :

  • Dihydrothiazoles () are less stable but more reactive, often serving as intermediates in cyclization reactions. Fluorinated thiazoles () are prioritized in drug design for their resistance to oxidative metabolism .

Boc-Protected Thiazole Derivatives

Example Compound :

  • tert-Butyl N-(5-bromothiazol-2-yl)carbamate ()

Structural Differences :

  • Functional Group : Carbamate (Boc-protected amine) vs. carbohydrazide. The carbamate is less nucleophilic but more hydrolytically stable, whereas the carbohydrazide enables hydrazone formation or condensation reactions .
  • Substituents : Bromine at position 5 in facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the carbohydrazide group.

Functional Implications :

  • Bromothiazole carbamates () are valuable in synthesizing biaryl structures, while the target compound’s hydrazide group is tailored for heterocyclic expansions (e.g., thiazolidinones) .

Imidazo-Thiazole Hybrids

Example Compound :

  • Imidazo[2,1-b][1,3]thiazole-5-carbohydrazide hydrazones ()

Structural Differences :

    Biological Activity

    N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, which include antibacterial, antifungal, and antitumor effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    • Molecular Formula: C14H18N4OS
    • Molecular Weight: 290.38 g/mol
    • CAS Number: Not specified in the search results.

    Thiazole derivatives often exert their biological effects through various mechanisms, including:

    • Enzyme Inhibition: Compounds like this compound can inhibit specific enzymes involved in critical biochemical pathways. For example, they may target kinases that play a significant role in cell signaling and proliferation.
    • Induction of Apoptosis: Research indicates that thiazole derivatives can induce apoptosis in cancer cells by activating caspases, which are integral to the programmed cell death pathway.
    • Interaction with Biomolecules: The compound may interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, influencing cellular functions such as gene expression and metabolism.

    Antitumor Activity

    Thiazole derivatives are recognized for their antitumor properties. A study highlighted that certain thiazole compounds exhibited cytotoxic effects against various cancer cell lines. For instance:

    • Cytotoxicity Assays: Compounds were tested using MTT assays to determine their IC50 values against different cancer cell lines. The presence of specific substituents on the thiazole ring was found to enhance cytotoxic activity significantly. For example, compounds with electron-donating groups showed increased activity compared to those without .

    Antibacterial Activity

    Thiazoles have also been evaluated for their antibacterial properties:

    • Testing Against Bacterial Strains: In vitro studies demonstrated that certain thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound showed an IC50 value of 0.195 µg/mL against Pseudomonas aeruginosa, surpassing standard antibiotics .

    Structure-Activity Relationship (SAR)

    The biological activity of thiazole derivatives is closely linked to their chemical structure. Key findings regarding SAR include:

    • Substituent Effects: The presence of methyl or phenyl groups at specific positions on the thiazole ring can significantly influence activity. For example, the introduction of a p-dimethyl group on the phenyl ring was crucial for enhancing cytotoxic effects .
    • Ring Modifications: Modifications to the thiazole ring itself can alter the interaction with biological targets. Studies suggest that replacing certain functional groups with more reactive or polar groups can enhance activity against targeted pathways .

    Case Studies

    Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

    • Anticancer Studies: A study synthesized various thiazole derivatives and assessed their anticancer properties against multiple cell lines, revealing promising candidates for further development .
    • Antibacterial Efficacy: Another research effort focused on synthesizing thiazolidine derivatives, which demonstrated superior antibacterial activities compared to traditional antibiotics .

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